Absence of Reported Target Binding Affinity Precludes Comparison with In-Class Benzamide Receptor Ligands
No quantitative binding affinity data (e.g., Ki, IC50, Kd) for any receptor, enzyme, or transporter target could be located for 4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide in PubMed, PubChem, ChEMBL, or patent literature. This contrasts with structurally related benzamides, such as N-[4-(2-methoxyphenyl)-piperazin-1-ylmethyl]-4-methylbenzamide, which exhibits a reported Ki of 3.39 nM at the human dopamine D4 receptor [1]. The complete data void for the target compound means no evidence-based claim of receptor affinity, selectivity, or potency can be made relative to any comparator.
| Evidence Dimension | Binding affinity at human dopamine D4 receptor (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-[4-(2-Methoxyphenyl)-piperazin-1-ylmethyl]-4-methylbenzamide: Ki = 3.39 nM |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | CHO cells expressing human D4 receptor, [3H]thymidine radioligand displacement assay |
Why This Matters
Receptor binding is the foundational criterion for selecting a chemical probe; without it, the compound cannot be prioritized over any analog with verified target engagement.
- [1] BindingDB. Entry BDBM50058222 / CHEMBL51023: N-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-4-methyl-benzamide. Ki = 3.39 nM at human dopamine D4 receptor. View Source
